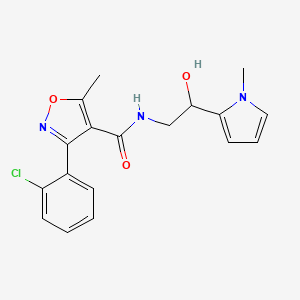
3-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-methylisoxazole-4-carboxamide" is a structurally complex molecule that may have potential biological activities, similar to other compounds with isoxazole and pyrazole moieties. Although the specific compound is not directly mentioned in the provided papers, related compounds with isoxazole and pyrazole groups have been synthesized and studied for various applications, including anti-inflammatory and pesticidal activities .
Synthesis Analysis
The synthesis of related compounds often involves cycloaddition reactions, as seen in the synthesis of 3-carboxyisoxazole, which was created by cycloaddition followed by hydrolysis . Another example includes the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, which involved the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods highlight the importance of selecting appropriate starting materials and reagents to achieve the desired structural features in the final product.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using various spectroscopic techniques, including IR, NMR, and HRMS . Additionally, crystallographic techniques have been employed to determine the precise geometry of such molecules, as seen in the study of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid . These techniques are crucial for confirming the structure of synthesized compounds and for understanding their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of isoxazole and pyrazole derivatives can be influenced by the substituents on the core structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity towards nucleophiles or electrophiles. The synthesis and reactivity of these compounds are often tailored to enhance their biological activities, such as insecticidal and fungicidal properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with isoxazole and pyrazole moieties can be predicted using computational methods, such as Density Functional Theory (DFT) calculations . These predictions can provide insights into the compound's stability, reactivity, and interactions with biological targets. Additionally, the absorption and metabolism of these compounds can be studied in vivo, as demonstrated by the prodrug 3-carboxyisoxazole, which was absorbed intact and metabolized to yield an anti-inflammatory agent in rats .
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-11-16(17(21-25-11)12-6-3-4-7-13(12)19)18(24)20-10-15(23)14-8-5-9-22(14)2/h3-9,15,23H,10H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTWZJODWHBXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC=CN3C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-methylisoxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


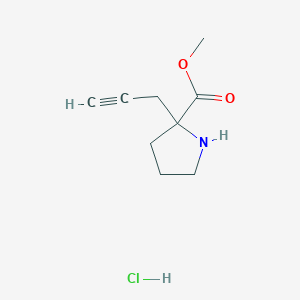
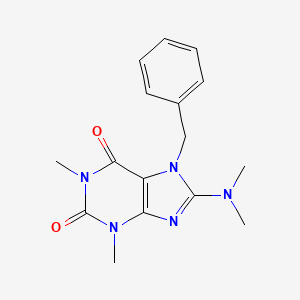
![5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2537517.png)
![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)
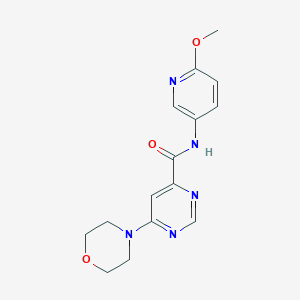
![(2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2537521.png)
![6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2537522.png)

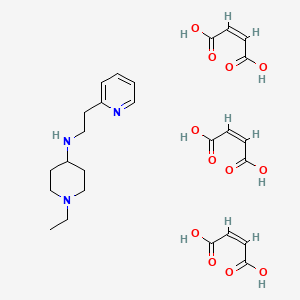

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2537527.png)

![2-bromo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2537532.png)